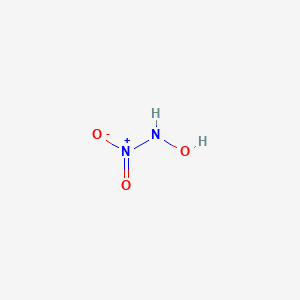
Methyl 3-(benzoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzoylamino)benzoate is an organic compound with the molecular formula C16H13NO3. It is a white crystalline powder that is commonly used in scientific research as a precursor for the synthesis of various organic compounds. This compound has gained significant attention in recent years due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of methyl 3-(benzoylamino)benzoate is not well understood. However, it is believed that this compound may exert its biological effects through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-(benzoylamino)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-(benzoylamino)benzoate in lab experiments is its ease of synthesis. This compound can be easily synthesized from readily available starting materials. Furthermore, it is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of using methyl 3-(benzoylamino)benzoate in lab experiments is its limited solubility in water. This can make it difficult to use in certain experimental setups. Additionally, this compound may exhibit variable biological activity depending on the specific experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of methyl 3-(benzoylamino)benzoate in scientific research. One potential direction is the development of novel drug delivery systems using this compound as a starting material. Another potential direction is the synthesis of novel organic compounds with potential applications in the treatment of various diseases. Additionally, this compound may be used in the development of novel materials for tissue engineering and regenerative medicine.
Synthesemethoden
Methyl 3-(benzoylamino)benzoate can be synthesized through the reaction of 3-aminobenzoic acid with benzoyl chloride in the presence of a suitable solvent. This reaction results in the formation of an intermediate compound, which is then treated with methanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzoylamino)benzoate has been extensively used in scientific research as a starting material for the synthesis of various organic compounds. It has been used to synthesize compounds with potential applications in the treatment of cancer, inflammation, and infectious diseases. This compound has also been used in the development of novel materials for drug delivery and tissue engineering.
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
methyl 3-benzamidobenzoate |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-8-5-9-13(10-12)16-14(17)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,17) |
InChI-Schlüssel |
MPJVYKKPZALMPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Löslichkeit |
35.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)